(4-Methylphenyl)[4-(4-nitro-3-{[4-(propan-2-yl)benzyl]amino}phenyl)piperazin-1-yl]methanone
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Overview
Description
5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzoyl group, a nitro group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE typically involves multi-step organic reactionsThe nitro group is then introduced via nitration, and finally, the aniline moiety is added through a coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and antipsychotic properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the nitro and aniline groups can participate in redox reactions, affecting cellular processes. The compound may also inhibit certain enzymes, leading to its antimicrobial and antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Shares the piperazine and benzoyl moieties but lacks the nitro and aniline groups.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: Similar piperazine structure but different substituents and core structure.
Uniqueness
5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE is unique due to its combination of a piperazine ring with a 4-methylbenzoyl group, a nitro group, and an aniline moiety.
Properties
Molecular Formula |
C28H32N4O3 |
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Molecular Weight |
472.6 g/mol |
IUPAC Name |
(4-methylphenyl)-[4-[4-nitro-3-[(4-propan-2-ylphenyl)methylamino]phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H32N4O3/c1-20(2)23-10-6-22(7-11-23)19-29-26-18-25(12-13-27(26)32(34)35)30-14-16-31(17-15-30)28(33)24-8-4-21(3)5-9-24/h4-13,18,20,29H,14-17,19H2,1-3H3 |
InChI Key |
PCXRVRYTQRQHPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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